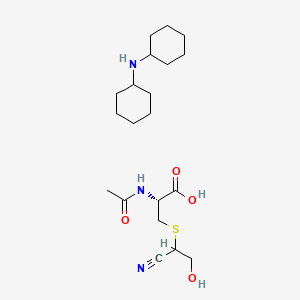
甲哌嗪-d6
描述
Metopimazine-d6 is a deuterium-labeled version of Metopimazine . Metopimazine is a peripherally restricted, dopamine D2 receptor antagonist that has been used for decades to treat acute nausea and vomiting . It is currently under clinical investigation for the treatment of gastroparesis (GP) .
Synthesis Analysis
Metopimazine-d6 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Metopimazine molecule . This is typically done as a tracer for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Metopimazine-d6 is C22H27N3O3S2 . The IUPAC name is 1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide . The molecular weight is 451.6 g/mol .Chemical Reactions Analysis
Metopimazine undergoes high first-pass metabolism that produces Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent .Physical And Chemical Properties Analysis
Metopimazine-d6 has a molecular weight of 451.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 451.18704455 g/mol . The Topological Polar Surface Area is 117 Ų .科学研究应用
离子交换色谱 (IC) 校准
“甲哌嗪-d6” 用于离子交换色谱应用中的仪器校准,可用于环境或食品分析和质量控制 .
止吐研究
它也被用作甲哌嗪 (MPZ) 的标记形式,在研究中用作止吐剂,止吐剂是一种有助于预防呕吐和恶心感的物质 .
稳定同位素应用
作用机制
Target of Action
Metopimazine-d6, a derivative of Metopimazine, is a highly potent and selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily found in the chemoreceptor trigger zone (CTZ) of the brain, which is involved in triggering nausea and vomiting .
Mode of Action
Metopimazine-d6 exerts its antiemetic effects by blocking the dopamine D2 and D3 receptors . By inhibiting these receptors, Metopimazine-d6 prevents dopamine from binding, thereby reducing the transmission of signals that induce nausea and vomiting . It also exhibits antihistamine and anticholinergic activity .
Biochemical Pathways
The primary biochemical pathway affected by Metopimazine-d6 is the dopaminergic pathway. By blocking the D2 and D3 receptors, Metopimazine-d6 disrupts the normal functioning of this pathway, leading to its antiemetic effects .
Pharmacokinetics
Metopimazine-d6 undergoes high first-pass metabolism, producing Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of MPZA .
Result of Action
The molecular and cellular effects of Metopimazine-d6’s action primarily involve the reduction of nausea and vomiting. By blocking the D2 and D3 receptors, Metopimazine-d6 prevents the transmission of signals that induce these symptoms . This makes Metopimazine-d6 an effective treatment for conditions such as gastroparesis .
Action Environment
While specific studies on environmental factors influencing Metopimazine-d6’s action are limited, it is known that various environmental factors can influence the action of drugs in general. Factors such as diet, lifestyle, exposure to toxins, and even stress levels can potentially affect drug metabolism and efficacy
安全和危害
未来方向
Metopimazine is currently under clinical investigation for the treatment of gastroparesis (GP) . The metabolism by liver amidase, an enzyme family not well defined in small molecule drug metabolism, with minimal metabolism by CYPs, differentiates this drug from current D2 antagonists used or in development for the treatment of GP .
生化分析
Biochemical Properties
Metopimazine-d6, like its parent compound Metopimazine, is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . It exerts its antiemetic effects via the chemoreceptor trigger zone .
Cellular Effects
Metopimazine-d6 is expected to have similar cellular effects to Metopimazine. Metopimazine has been shown to have antiemetic properties, which are thought to be due to its high affinity for dopamine D2 receptors . This suggests that Metopimazine-d6 may also interact with these receptors to exert its effects.
Molecular Mechanism
The molecular mechanism of action of Metopimazine-d6 is likely to be similar to that of Metopimazine. Metopimazine is a potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Temporal Effects in Laboratory Settings
Peak serum concentrations are reached within 60 minutes after fasting oral administration .
Metabolic Pathways
Metopimazine-d6 is expected to follow similar metabolic pathways as Metopimazine. Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .
Transport and Distribution
Its acid metabolite, which is the predominant circulating form of the drug, crosses to a very limited extent .
属性
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-NPUHHBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676045 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215315-86-8 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



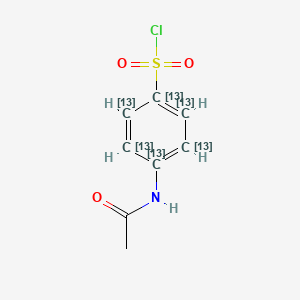


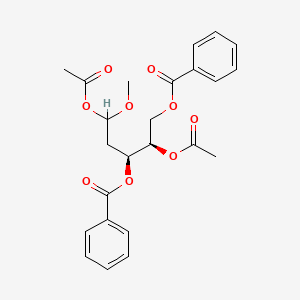

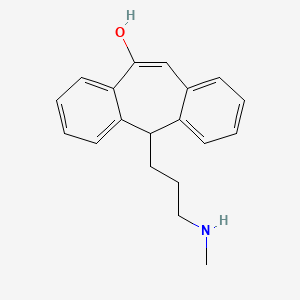
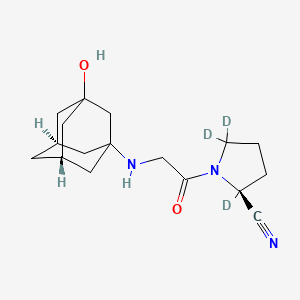
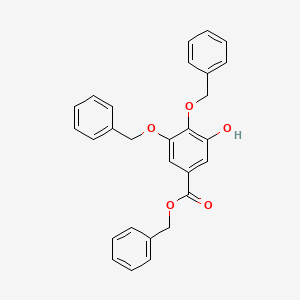

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
